

Preliminary Considerations for Using EDC in Experiments: A Technical Guide

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Compound of Interest

Compound Name: *Edcme*

Cat. No.: *B1211449*

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Disclaimer: The term "**Edcme**" is not found in the scientific literature and is presumed to be a typographical error. This guide focuses on the widely used chemical reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a common crosslinking agent in biological experiments. Additionally, this guide will touch upon EDCs (Endocrine-Disrupting Chemicals), as the user's request for information on signaling pathways is highly relevant to this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of the preliminary considerations for using EDC in experimental settings, with a focus on its application as a crosslinking agent.

Part 1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a Crosslinking Agent

EDC is a zero-length crosslinker that facilitates the formation of amide bonds between carboxylate and amine groups.^{[1][2]} It is a valuable tool for bioconjugation, such as coupling proteins, peptides, or nucleic acids.^{[1][3]}

Chemical and Physical Properties of EDC

A summary of the key properties of EDC is presented in the table below.

Property	Value
Full Name	1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Common Acronyms	EDC, EDAC, EDCI
Molecular Formula	C ₉ H ₁₇ N ₃
Appearance	White to off-white solid
Solubility	Water-soluble
Optimal pH Range for Use	4.0 - 6.0

Mechanism of Action in Bioconjugation

EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.[1][4] However, this intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1][4] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used.[1][2] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine.[1]

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